This compound functions as a highly selective organocatalyst, meaning it can accelerate chemical reactions while favoring the formation of a specific enantiomer (mirror image) of the product. This is crucial in developing new drugs and other chiral molecules, as only one enantiomer often possesses the desired biological activity.
One notable example is the enantioselective transfer hydrogenation of cycloalkenones. (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone efficiently catalyzes this reaction, leading to the formation of specific chiral alcohols with high yields and enantioselectivities [].
This molecule's chiral nature makes it a valuable tool in asymmetric synthesis, where the goal is to synthesize a specific enantiomer of a molecule. The compound can act as a chiral auxiliary, directing the reaction pathway and influencing the formation of the desired enantiomer [].
For instance, it has been used in the enantioselective preparation of a selective serotonin reuptake inhibitor (SSRI) through the alkylation of indoles []. This demonstrates its potential application in developing new chiral pharmaceuticals.
The presence of the imidazolidinone moiety in (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone makes it useful in various organic synthesis reactions beyond its catalytic and auxiliary roles. This functional group can participate in various chemical transformations, allowing for the synthesis of complex molecules with specific functionalities [].
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is characterized by its molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol . This compound features two chiral centers, resulting in four possible optical isomers, although the (2S,5S) configuration is of particular interest due to its specific biological properties . The structure includes a benzyl group and a 5-methyl-2-furyl moiety, which contribute to its distinctive chemical behavior.
The compound has been identified as a catalyst for enantioselective organocatalytic transfer hydrogenation reactions. It facilitates the reduction of cycloalkenones using tert-butyl Hantzsch ester as a hydrogen source . This reaction showcases the compound's utility in asymmetric synthesis, where the formation of chiral products is essential.
Several synthetic pathways have been explored for the production of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone. Common methods include:
These methods are designed to maximize yield while maintaining the integrity of the chiral centers.
The primary applications of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone include:
Studies focusing on the interactions of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone with various biological receptors or enzymes are crucial for understanding its potential therapeutic effects. While specific interaction studies are not extensively documented, compounds with similar structures often undergo investigations to assess their binding affinities and mechanisms of action.
Several compounds exhibit structural similarities to (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Imidazolidinone | C6H10N2O | Simpler structure without aromatic substituents |
3-Methylimidazolidinone | C6H10N2O | Lacks the furyl group; simpler nitrogen ring |
Benzimidazole Derivatives | C7H6N2 | Contains a fused aromatic ring system; different reactivity |
The uniqueness of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone lies in its specific chiral configuration and the presence of both benzyl and furyl groups. These features contribute to its potential as a versatile catalyst and a biologically active compound.
Acute Toxic;Irritant